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Introduction
Butyl hexanoate (also known as butyl caproate) is a fatty acid ester naturally present in a

variety of fruits, including apples, apricots, bananas, and pineapples.[1] It is characterized by a

pleasant, fruity aroma, often described as pineapple-like, with sweet and tropical notes.[1][2]

Butyl hexanoate is widely used as a flavoring agent in the food and beverage industry to

impart or enhance these fruity characteristics.[1][3] Its regulatory status as a flavoring

substance is well-established, holding a FEMA (Flavor and Extract Manufacturers Association)

number of 2201.[4][5][6] This document provides detailed application notes and experimental

protocols for the effective use and analysis of butyl hexanoate in beverage formulations.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of butyl hexanoate is

essential for its effective application in beverage development.
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Property Value Reference(s)

Synonyms
Butyl caproate, Hexanoic acid

butyl ester
[7]

CAS Number 626-82-4 [7]

Molecular Formula C10H20O2 [2]

Molecular Weight 172.26 g/mol [7]

Appearance Colorless liquid [7]

Odor Profile
Fruity, pineapple, sweet,

tropical, banana, winey
[1][2][8]

Boiling Point 208 °C at 760 mmHg [7]

Specific Gravity 0.857 to 0.867 @ 25°C [8]

Refractive Index 1.413 to 1.421 @ 20°C [8]

Stability

Stable under recommended

storage conditions. Should be

stored in a cool, dry, and well-

ventilated area, away from

direct sunlight and ignition

sources.

[5]

Sensory Information
The sensory perception of butyl hexanoate is a critical factor in its application. The following

table summarizes key sensory data.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-hexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-hexanoate
https://scent.vn/en/pages/compound/butyl-hexanoate-3075
https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-hexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-hexanoate
https://www.benchchem.com/pdf/Application_Note_Protocol_Quantitative_Analysis_of_Butyl_Z_3_hexenoate_in_Fruit_and_Plant_Extracts.pdf
https://scent.vn/en/pages/compound/butyl-hexanoate-3075
https://www.thegoodscentscompany.com/data/rw1007591.html
https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-hexanoate
https://www.thegoodscentscompany.com/data/rw1007591.html
https://www.thegoodscentscompany.com/data/rw1007591.html
https://www.chemicalbook.com/msds/butyl-hexanoate.pdf
https://www.benchchem.com/product/b146156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description Value/Protocol Reference(s)

Flavor Profile

Fruity, pineapple-like,

with notes of apple,

berry, and mango.

- [1][8]

Typical Usage Level

(Non-alcoholic

beverages)

Recommended

starting concentration

for sensory

evaluation.

Up to 1.70 ppm

Odor Threshold

The lowest

concentration at which

the odor can be

detected. This can

vary depending on the

beverage matrix.

Determination

requires a specific

protocol (see Section

5.1).

[9]

Sensory Evaluation

Protocols to assess

the sensory impact of

butyl hexanoate in a

beverage.

Triangle Test,

Quantitative

Descriptive Analysis

(QDA) (see Section

5.2).

[10][11]

Signaling Pathway of Fruity Ester Perception
The perception of fruity esters like butyl hexanoate is initiated by the interaction of the volatile

molecule with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the

nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific

receptor for butyl hexanoate has not been definitively identified, the olfactory receptor OR1G1

is known to be broadly tuned and responds to a variety of esters, making it a likely candidate

for mediating the perception of butyl hexanoate.

The binding of an odorant molecule, such as butyl hexanoate, to an OR triggers a

conformational change in the receptor, activating an associated G-protein (Gαolf). This

activation initiates a signaling cascade, as illustrated in the diagram below.
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Figure 1. G-Protein Coupled Olfactory Signaling Pathway for Fruity Esters.

Experimental Protocols
Sensory Analysis
A critical aspect of utilizing butyl hexanoate is to determine its sensory impact on the final

beverage product. The following are standard protocols for sensory evaluation.

The triangle test is a discriminative method used to determine if a sensory difference exists

between two samples.[10]
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Start

Prepare Samples:
- Control Beverage (A)

- Beverage with Butyl Hexanoate (B)

Present Three Coded Samples to Panelist
(Two are identical, one is different, e.g., AAB, BBA, ABA, etc.)

Panelist Task:
Identify the sample that is different.

Record Panelist's Selection

Analyze Results:
Compare the number of correct identifications

to the number expected by chance (1/3).

Conclusion:
- Statistically significant difference?

- No statistically significant difference?

End

Click to download full resolution via product page

Figure 2. Workflow for a Triangle Test Sensory Evaluation.
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Protocol:

Sample Preparation: Prepare two batches of the base beverage: a control and a batch

containing a specific concentration of butyl hexanoate.

Panelist Setup: Provide each panelist with three coded samples in a randomized order. Two

samples will be from one batch, and the third from the other.

Evaluation: Instruct panelists to taste each sample and identify the one that is different from

the other two.

Data Analysis: Analyze the number of correct responses to determine if there is a statistically

significant difference between the control and the test sample.

QDA is used to identify, describe, and quantify the sensory attributes of a product.[12]

Protocol:

Panelist Training: Train a panel of assessors to identify and scale the intensity of specific

aroma and flavor attributes relevant to the beverage and the fruity characteristics of butyl
hexanoate (e.g., pineapple, sweet, fruity, chemical).

Sample Evaluation: Provide panelists with the beverage samples (control and variations with

different concentrations of butyl hexanoate) and have them rate the intensity of each

attribute on a linear scale.

Data Analysis: Analyze the data to create a sensory profile for each sample, allowing for a

detailed comparison of the impact of butyl hexanoate on the beverage's flavor profile.

Stability Testing
The stability of butyl hexanoate in a beverage matrix is crucial for ensuring a consistent flavor

profile throughout the product's shelf life.

ASLT is used to predict the shelf life of a product by subjecting it to conditions that accelerate

the aging process.[13]
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Time Intervals

Analyze Samples for:
- Butyl Hexanoate Concentration (GC-MS)

- Sensory Profile (e.g., Triangle Test)
- Physical/Chemical Properties (pH, color)

Apply Arrhenius Model to
Determine Degradation Rate Constants

Predict Shelf Life at
Normal Storage Temperature
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Figure 3. Workflow for Accelerated Shelf-Life Testing.
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Protocol:

Sample Preparation: Prepare multiple units of the final beverage containing butyl
hexanoate.

Storage Conditions: Store the samples at various elevated temperatures (e.g., 30°C, 40°C,

and 50°C) and a control set at the intended storage temperature (e.g., 20°C).

Time Points: At regular intervals, remove samples from each temperature condition for

analysis.

Analysis: Quantify the concentration of butyl hexanoate using the GC-MS method

described below (Section 5.3). Conduct sensory analysis (e.g., triangle test against a fresh

sample) to determine any perceptible changes in flavor.

Data Modeling: Use the Arrhenius equation to model the degradation kinetics of butyl
hexanoate at different temperatures and extrapolate to predict the shelf life at normal

storage conditions.

Analytical Quantification
Accurate quantification of butyl hexanoate is essential for quality control and stability studies.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass

Spectrometry (GC-MS) is a highly effective method for this purpose.[1][14]
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Parameter Specification Reference(s)

Sample Preparation

Sample Volume 5 mL of beverage [14]

Vial Size 20 mL headspace vial [1][14]

Salt Addition
1 g NaCl (to increase ionic

strength)
[14]

Internal Standard
e.g., Ethyl heptanoate (10 µL

of 10 µg/mL solution)
[14]

HS-SPME Conditions

SPME Fiber

50/30 µm

Divinylbenzene/Carboxen/Poly

dimethylsiloxane

(DVB/CAR/PDMS)

[1][14]

Equilibration Temperature 60°C [14]

Equilibration Time 15 minutes with agitation [14]

Extraction Time 30 minutes [14]

GC-MS Conditions

GC Column

DB-5ms (30 m x 0.25 mm i.d.,

0.25 µm film thickness) or

equivalent

[1]

Inlet Temperature 250°C (splitless mode) [1]

Carrier Gas Helium at 1.0 mL/min [1]

Oven Program

Initial 40°C (hold 2 min), ramp

to 150°C at 5°C/min, then to

250°C at 10°C/min (hold 5

min)

[1]

MS Ion Source Temp. 230°C [1]
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Ionization Mode
Electron Ionization (EI) at 70

eV
[1]

Mass Scan Range m/z 40-350 [1]

Quantification

Mode Selected Ion Monitoring (SIM) [1]

Quantifier Ion (m/z)

To be determined from the

mass spectrum of a pure

standard (likely prominent ions:

55, 83, 113)

[1]

Qualifier Ions (m/z)

To be determined from the

mass spectrum of a pure

standard

[1]

Calibration:

A calibration curve should be constructed by preparing a series of standards of butyl
hexanoate in a matrix similar to the beverage being analyzed. The ratio of the peak area of the

analyte to the peak area of the internal standard is plotted against the concentration of the

analyte.

Conclusion
Butyl hexanoate is a valuable flavoring agent for creating and enhancing fruity notes in

beverages. Successful application requires a thorough understanding of its properties and

careful consideration of its sensory impact and stability within the beverage matrix. The

protocols outlined in this document provide a framework for the systematic evaluation and

quantification of butyl hexanoate, enabling researchers and developers to optimize its use in

beverage formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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